Ivacaftor acyl-glucuronide is a significant metabolite of ivacaftor, a cystic fibrosis transmembrane conductance regulator modulator. This compound plays a crucial role in the pharmacokinetics of ivacaftor, particularly in its metabolism and elimination processes. Ivacaftor itself is primarily used to treat cystic fibrosis in patients with specific mutations in the cystic fibrosis transmembrane conductance regulator gene, notably the G551D mutation. The acyl-glucuronide form is formed through phase II metabolism, which enhances the solubility and excretion of ivacaftor.
Ivacaftor was developed by Vertex Pharmaceuticals Incorporated, with its clinical development beginning in 2006. The drug received orphan drug designation in multiple jurisdictions due to its targeted application in cystic fibrosis treatment. The acyl-glucuronide metabolite is produced primarily in the liver and is detected at significantly higher concentrations than the parent drug in biological samples, such as bile .
Ivacaftor acyl-glucuronide belongs to the class of acyl-glucuronides, which are conjugated metabolites formed via glucuronidation reactions. This classification highlights its role as a phase II metabolite that can influence both the efficacy and safety profile of ivacaftor due to its potential reactivity and toxicity in certain contexts .
The synthesis of ivacaftor acyl-glucuronide typically involves glucuronidation, a biochemical process where glucuronic acid is conjugated to ivacaftor. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), particularly UGT1A1 and UGT2B7, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to hydroxyl or carboxylic acid groups on ivacaftor.
The synthesis can be achieved through various methods, including:
Purification techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are employed to isolate and characterize the synthesized metabolite.
The molecular formula of ivacaftor acyl-glucuronide is C26H34N2O6. Its structure includes a glucuronic acid moiety attached to the parent ivacaftor molecule, enhancing its solubility and facilitating renal excretion.
The structural elucidation of ivacaftor acyl-glucuronide can be achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. These methods provide insights into the compound's stereochemistry and confirm the successful conjugation of glucuronic acid .
Ivacaftor acyl-glucuronide undergoes several chemical reactions that are crucial for its metabolic fate:
The stability of ivacaftor acyl-glucuronide under physiological conditions is influenced by pH and temperature, affecting its reactivity and biological activity.
Ivacaftor acts primarily as a potentiator of the cystic fibrosis transmembrane conductance regulator protein. The mechanism involves enhancing chloride ion transport across epithelial cell membranes by increasing the probability that CFTR channels remain open.
In vitro studies demonstrate that ivacaftor significantly increases chloride transport in cells expressing CFTR mutations associated with cystic fibrosis. The presence of ivacaftor acyl-glucuronide may modulate this effect by influencing drug exposure levels due to its higher concentration relative to the parent drug in biological matrices like bile .
Ivacaftor acyl-glucuronide serves several important roles in scientific research:
CAS No.: 4208-67-7
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5